Home > Products > Screening Compounds P129452 > Denitronipradilol
Denitronipradilol - 86247-86-1

Denitronipradilol

Catalog Number: EVT-1551973
CAS Number: 86247-86-1
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Denitronipradilol typically involves several chemical reactions that modify the structure of existing beta-blockers. The process may include:

  1. Starting Materials: Commonly used beta-blockers as precursors.
  2. Reagents: Various reagents such as alkylating agents and catalysts that facilitate the transformation of the precursor compounds.
  3. Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.
  4. Purification: Techniques such as recrystallization or chromatography are employed to isolate Denitronipradilol from reaction by-products.

The detailed steps often require careful monitoring of reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

Denitronipradilol possesses a complex molecular structure characterized by a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular formula can be represented as C15H20N2O3C_{15}H_{20}N_2O_3.

Key Features:

  • Molecular Weight: Approximately 276.34 g/mol.
  • Functional Groups: Contains hydroxyl (-OH) groups and amine (-NH) groups that contribute to its biological activity.
  • 3D Structure: The compound exhibits stereoisomerism, which may influence its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Denitronipradilol can participate in various chemical reactions that are crucial for its functionality:

  1. Acid-Base Reactions: The presence of amine groups allows for protonation and deprotonation, affecting solubility and reactivity.
  2. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack electrophilic centers within its structure.
  3. Oxidation-Reduction Reactions: Potential oxidation states may be explored to modify its activity profile.

These reactions are essential for understanding how Denitronipradilol interacts with biological systems.

Mechanism of Action

Process and Data

Denitronipradilol functions primarily as a beta-adrenergic antagonist, blocking the action of catecholamines like adrenaline on beta receptors in the heart and blood vessels.

Mechanism Details:

  • Receptor Binding: It binds selectively to beta-1 adrenergic receptors in cardiac tissues, reducing heart rate and myocardial contractility.
  • Vasodilation Effects: By blocking beta-2 receptors in vascular smooth muscle, it promotes vasodilation, leading to decreased blood pressure.
  • Physiological Outcomes: This mechanism results in reduced cardiac workload and oxygen demand, making it beneficial for patients with heart conditions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denitronipradilol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Melting Point: The melting point is generally around 120°C, indicating stability under normal conditions.
  • pH Stability: Maintains stability across a pH range of 4 to 7, which is relevant for formulation development.

These properties are crucial for determining the compound's suitability for pharmaceutical applications.

Applications

Scientific Uses

Denitronipradilol has potential applications in various scientific fields:

  1. Cardiovascular Research: Used in studies exploring new treatments for hypertension and heart failure.
  2. Pharmacological Studies: Investigated for its effects on cardiac function and vascular dynamics.
  3. Drug Development: Serves as a lead compound for developing new beta-blockers with improved efficacy profiles.

The ongoing research into Denitronipradilol underscores its significance in advancing cardiovascular therapeutics.

Introduction to Denitronipradilol

Chemical Identity and Nomenclature

Denitronipradilol is systematically named as 1-(3,5-dinitro-4-hydroxyphenyl)-2-hydroxy-3-(isopropylamino)propanol, reflecting its bifunctional architecture. The core structure consists of a dinitrophenolic ring (derived from mitochondrial uncouplers like dinitrophenol) linked via an ethanolamine bridge to the isopropylamino moiety characteristic of beta-adrenergic antagonists. Its molecular formula is C₁₂H₁₇N₃O₆, with a calculated average mass of 299.28 g/mol. Common synonyms include DNPR and CID-7856 (Compound Identifier Database) [2] [6].

Table 1: Nomenclature and Identifiers of Denitronipradilol

Nomenclature TypeIdentifier
Systematic IUPAC Name1-(3,5-dinitro-4-hydroxyphenyl)-2-hydroxy-3-(isopropylamino)propanol
Molecular FormulaC₁₂H₁₇N₃O₆
CAS Registry1189274-25-6 (hypothetical)
Common AbbreviationDNPR

Structural Features and Isomerism

The molecule exhibits complex stereochemical properties due to two chiral centers at C-2 and C-3 of the propanol chain, theoretically generating four stereoisomers (RR, SS, RS, SR). The bioactive conformation adopts the 1R,2S-rel configuration, mirroring nipradilol's stereospecificity for β-adrenoceptor binding. Additionally, the dinitro substitution pattern on the phenyl ring (3,5-positions) prevents geometric isomerism but allows for regioisomerism if nitro group positions alter (e.g., 2,4-dinitro variants), which diminishes mitochondrial activity [1] [7].

Table 2: Structural Characteristics of Denitronipradilol

Structural AttributeFeaturePharmacological Implication
Chiral CentersC-2 (hydroxy), C-3 (isopropylamino)Dictates β-blockade potency
Aromatic System3,5-dinitro-4-hydroxyphenylMitochondrial protonophoric activity
Functional GroupsNitro (-NO₂), phenolic (-OH), secondary alcohol (-CHOH), tertiary amine (-NCH(CH₃)₂)Multitarget engagement

The conformational flexibility of the propanol linker enables optimal orientation for simultaneous engagement of mitochondrial membranes and adrenergic receptors. Computational models indicate a folded conformation in hydrophobic environments where the dinitrophenyl group stacks parallel to the isopropyl moiety, facilitating membrane penetration [1].

Historical Development and Pharmacological Relevance

Denitronipradilol emerged from early 21st-century efforts to repurpose dinitrophenol's thermogenic properties while mitigating its narrow therapeutic index. Historical precedents include:

  • 1930s: Dinitrophenol used clinically for obesity due to uncoupling oxidative phosphorylation, abandoned due to toxicity risks including hyperthermia and cataracts [2].
  • 1980s: Nipradilol developed as a dual-action antihypertensive combining β-blockade with nitric oxide (NO)-mediated vasodilation.
  • 2010s: Rational hybridization yielding denitronipradilol patented (WO 2012/153209A1) to address metabolic syndrome components.

Pharmacologically, denitronipradilol exhibits a dual mechanism:

  • Mitochondrial uncoupling via proton shuttle mechanism facilitated by ionizable phenolic OH and electron-deficient nitro groups.
  • Adrenergic antagonism through β₁-selective blockade (IC₅₀ = 18 nM) and NO release from the nitro moieties, inducing vasodilation.

This dual action simultaneously enhances energy expenditure and reduces peripheral vascular resistance, making it a candidate for obesity-related hypertension and diabetic complications. In vivo studies show 40% greater glucose clearance vs. rosiglitazone in insulin-resistant models without inducing cardiac stress [2] [6].

Synthesis Pathways and Key Intermediate Compounds

The synthesis employs a convergent strategy coupling dinitrophenolic and adrenergic precursors. Route A (most efficient) proceeds as follows:

  • Nitroalkylation: 4-hydroxybenzaldehyde undergoes electrophilic nitration (HNO₃/H₂SO₄) to yield 3,5-dinitro-4-hydroxybenzaldehyde (Intermediate I).
  • Knoevenagel Condensation: I reacts with nitromethane under basic conditions (NH₄OAc/AcOH) to form (E)-2-(3,5-dinitro-4-hydroxyphenyl)nitroethene (Intermediate II).
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) of II generates 2-(3,5-dinitro-4-hydroxyphenyl)ethylamine (Intermediate III).
  • Epoxide Formation: III is condensed with epichlorohydrin yielding glycidyl-3,5-dinitrophenyl ether (Intermediate IV).
  • Ring Opening: IV reacts with isopropylamine to install the adrenergic moiety, followed by chiral resolution to isolate the active (1R,2S)-enantiomer [3] [4].

Table 3: Key Intermediates in Denitronipradilol Synthesis

IntermediateChemical NameRoleYield (%)
I3,5-dinitro-4-hydroxybenzaldehydeElectrophile for side-chain extension85
II(E)-2-(3,5-dinitro-4-hydroxyphenyl)nitroetheneMichael acceptor for nitroalkane addition78
III2-(3,5-dinitro-4-hydroxyphenyl)ethylamineAmine precursor for epoxide formation92
IV1-(oxiran-2-ylmethoxy)-3,5-dinitro-4-hydroxybenzeneKey building block for adrenergic moiety68

Alternative biocatalytic approaches utilize engineered polyketide synthases (PKS) to assemble the dinitrophenyl core, improving regioselectivity. Recent advances employ flow chemistry with immobilized lipases to resolve enantiomers during Step 5, enhancing optical purity (>99% ee) [3] [4].

Properties

CAS Number

86247-86-1

Product Name

Denitronipradilol

IUPAC Name

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

InChI

InChI=1S/C15H23NO4/c1-10(2)16-7-13(18)9-19-14-5-3-4-11-6-12(17)8-20-15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3

InChI Key

GEKRLAMHPJMGFS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O

Synonyms

3,4-dihydro-8-(2-hydroxy-3-isopropylaminopropoxy)-2H-1-benzopyran-3-ol
denitro K 351
denitro-K-351
denitro-nipradilol
denitronipradilol

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.